molecular formula C9H6N4O5 B3331736 Methyl 2-(azidocarbonyl)-3-nitrobenzoate CAS No. 856414-36-3

Methyl 2-(azidocarbonyl)-3-nitrobenzoate

Cat. No.: B3331736
CAS No.: 856414-36-3
M. Wt: 250.17 g/mol
InChI Key: HDHRMQPAYXAOAT-UHFFFAOYSA-N
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Description

Methyl 2-(azidocarbonyl)-3-nitrobenzoate is an organic compound that contains both azide and nitro functional groups. This compound is of interest due to its unique reactivity and potential applications in various fields of chemistry and material science. The presence of the azide group makes it a versatile intermediate in organic synthesis, while the nitro group adds to its reactivity profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(azidocarbonyl)-3-nitrobenzoate can be synthesized through a multi-step processThe reaction conditions typically involve the use of sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azidocarbonyl)-3-nitrobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Nucleophilic Substitution: Various substituted benzoates.

    Reduction: Methyl 2-(aminocarbonyl)-3-nitrobenzoate.

    Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

Methyl 2-(azidocarbonyl)-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(azidocarbonyl)-3-nitrobenzoate involves its reactivity due to the azide and nitro groups. The azide group can act as a nucleophile or participate in cycloaddition reactions, while the nitro group can undergo reduction to form amines. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(azidocarbonyl)benzoate: Lacks the nitro group, making it less reactive in certain types of reactions.

    Methyl 3-nitrobenzoate: Lacks the azide group, limiting its use in cycloaddition reactions.

    Methyl 2-(aminocarbonyl)-3-nitrobenzoate: The reduced form of the compound, with different reactivity and applications.

Uniqueness

Methyl 2-(azidocarbonyl)-3-nitrobenzoate is unique due to the presence of both azide and nitro groups, which confer a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various fields of research and industry .

Properties

IUPAC Name

methyl 2-carbonazidoyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O5/c1-18-9(15)5-3-2-4-6(13(16)17)7(5)8(14)11-12-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHRMQPAYXAOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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